![molecular formula C10H12F3NO3S B4675806 N-propyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B4675806.png)
N-propyl-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
N-propyl-4-(trifluoromethoxy)benzenesulfonamide, also known as PTM, is a sulfonamide derivative that has been widely used in scientific research. PTM is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer.
Mechanism of Action
N-propyl-4-(trifluoromethoxy)benzenesulfonamide inhibits CA IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which in turn inhibits tumor growth and metastasis. N-propyl-4-(trifluoromethoxy)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-propyl-4-(trifluoromethoxy)benzenesulfonamide has been shown to have other biochemical and physiological effects. N-propyl-4-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CA II), which is involved in the regulation of acid-base balance in the body. N-propyl-4-(trifluoromethoxy)benzenesulfonamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-propyl-4-(trifluoromethoxy)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA IX and has been shown to have anticancer properties. N-propyl-4-(trifluoromethoxy)benzenesulfonamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-propyl-4-(trifluoromethoxy)benzenesulfonamide has some limitations for lab experiments. It is a sulfonamide derivative and may have off-target effects on other enzymes. N-propyl-4-(trifluoromethoxy)benzenesulfonamide is also relatively expensive compared to other inhibitors of CA IX.
Future Directions
There are several future directions for research on N-propyl-4-(trifluoromethoxy)benzenesulfonamide. One direction is to investigate the efficacy of N-propyl-4-(trifluoromethoxy)benzenesulfonamide in combination with other anticancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the role of CA IX in other diseases, such as osteoporosis and glaucoma. Additionally, future research could focus on developing more potent and selective inhibitors of CA IX, which may have fewer off-target effects and be more effective in treating cancer.
Scientific Research Applications
N-propyl-4-(trifluoromethoxy)benzenesulfonamide has been extensively used in scientific research as a potent inhibitor of CA IX. CA IX is overexpressed in many types of cancer, including breast, lung, colon, and prostate cancer. Inhibition of CA IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy. N-propyl-4-(trifluoromethoxy)benzenesulfonamide has also been used to investigate the role of CA IX in tumor progression and metastasis.
properties
IUPAC Name |
N-propyl-4-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-2-7-14-18(15,16)9-5-3-8(4-6-9)17-10(11,12)13/h3-6,14H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYVNZUEHSNAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4-(trifluoromethoxy)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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